molecular formula C14H13N3O4 B13659273 Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate

Cat. No.: B13659273
M. Wt: 287.27 g/mol
InChI Key: SIHPWEVXZIJUFN-UHFFFAOYSA-N
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Description

Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: is a synthetic organic compound with the molecular formula C14H13N3O4 . This compound is characterized by its pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of a benzyloxycarbonyl group and a methyl ester group further defines its chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of a pyrimidine derivative with a benzyloxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological and medicinal research. It is studied for its potential neuroprotective and anti-inflammatory properties. Research has indicated that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, making it a candidate for treating neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. The compound interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C14H13N3O4/c1-20-13(18)12-15-7-11(8-16-12)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,19)

InChI Key

SIHPWEVXZIJUFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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